molecular formula C22H16N4O4 B11423270 ethyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate

ethyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate

Cat. No.: B11423270
M. Wt: 400.4 g/mol
InChI Key: KJJAETDJQNFEBB-UHFFFAOYSA-N
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Description

Ethyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate typically involves multiple steps:

    Formation of the Triazatricyclic Core: The initial step involves the construction of the triazatricyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted anilines and nitriles under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the aromatic ring or the triazatricyclic core can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a catalyst such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of ethyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate involves its interaction with specific molecular targets and pathways. The cyano group and the triazatricyclic core play crucial roles in its reactivity and binding affinity. These interactions can modulate various biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Ethyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of ethyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[840

Properties

Molecular Formula

C22H16N4O4

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate

InChI

InChI=1S/C22H16N4O4/c1-3-30-22(29)14-6-8-16(9-7-14)26-19-17(11-15(12-23)20(26)27)21(28)25-10-4-5-13(2)18(25)24-19/h4-11H,3H2,1-2H3

InChI Key

KJJAETDJQNFEBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C3=C(C=C(C2=O)C#N)C(=O)N4C=CC=C(C4=N3)C

Origin of Product

United States

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